tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate
CAS No.:
Cat. No.: VC13480303
Molecular Formula: C17H19NO4
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19NO4 |
|---|---|
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | tert-butyl 5-[(E)-3-methoxy-3-oxoprop-1-enyl]indole-1-carboxylate |
| Standard InChI | InChI=1S/C17H19NO4/c1-17(2,3)22-16(20)18-10-9-13-11-12(5-7-14(13)18)6-8-15(19)21-4/h5-11H,1-4H3/b8-6+ |
| Standard InChI Key | IKUJMQAAEQJMKL-SOFGYWHQSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)/C=C/C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C=CC(=O)OC |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Molecular Formula
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as tert-butyl 5-[(E)-3-methoxy-3-oxoprop-1-en-1-yl]-1H-indole-1-carboxylate . The (E)-configuration of the propenyl group indicates trans stereochemistry across the double bond. The molecular formula, C₁₇H₁₉NO₄, reflects the presence of 17 carbon atoms, 19 hydrogens, one nitrogen, and four oxygen atoms .
Synonyms and Registry Identifiers
This compound is cataloged under multiple synonyms, including 1H-Indole-1-carboxylic acid, 5-(3-methoxy-3-oxo-1-propenyl)-, 1,1-dimethylethyl ester; SCHEMBL1058916; and AKOS015899486 . Its CAS Registry Number, 561307-71-9, serves as a unique identifier in chemical databases.
Structural Characteristics and Molecular Properties
Core Indole Scaffold
The indole moiety consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Substitution at the 1-position with a tert-butyl carboxylate group enhances steric bulk and lipophilicity, while the 5-position’s propenyl side chain introduces conjugation and reactivity .
Substituent Analysis
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1-Position: The tert-butoxycarbonyl (Boc) group acts as a protective group for amines, commonly used in peptide synthesis. Its introduction here likely stabilizes the indole nitrogen against undesired reactions .
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5-Position: The (E)-3-methoxy-3-oxoprop-1-en-1-yl group contributes a α,β-unsaturated ester system, enabling Michael addition or Diels-Alder reactions .
Stereochemical and Electronic Features
The (E)-configuration of the propenyl group minimizes steric clash between the methoxy and indole ring, favoring a planar arrangement that enhances conjugation. This geometry is critical for electronic interactions, as evidenced by the compound’s UV-Vis absorption profile .
Physicochemical Profile
Computed Physicochemical Properties
Key properties derived from computational analyses include:
The compound’s moderate lipophilicity (XLogP3 = 3.5) suggests adequate membrane permeability, a desirable trait for bioactive molecules . The absence of hydrogen bond donors and presence of four acceptors further influence its solubility and interaction with biological targets.
Spectroscopic Data
While experimental spectra are not provided in the cited sources, the structure implies characteristic signals:
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¹H NMR: A singlet at ~1.6 ppm for the tert-butyl group, doublets for the propenyl protons (δ 6.5–7.5 ppm), and aromatic indole protons (δ 7.0–8.0 ppm) .
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IR: Stretches at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (α,β-unsaturated ester) .
Synthetic and Analytical Considerations
Synthetic Pathways
Though explicit synthesis details are absent in the provided sources, analogous indole derivatives are typically prepared via:
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Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds.
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Protection/Deprotection Strategies: Introduction of the Boc group using di-tert-butyl dicarbonate under basic conditions .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling to install the propenyl side chain .
Purification and Characterization
Reverse-phase chromatography or recrystallization likely purifies the compound. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm molecular weight and structural integrity .
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